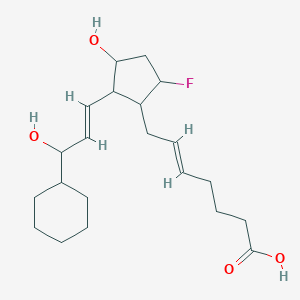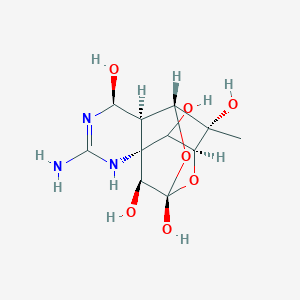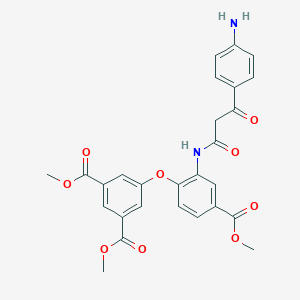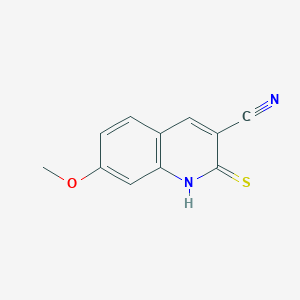
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-129, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CJ-129 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to play a key role in regulating glucose and lipid metabolism in the body.
Mécanisme D'action
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid exerts its effects by activating PPARs, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism in the body. Specifically, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid binds to and activates PPAR-alpha, which leads to increased fatty acid oxidation and improved insulin sensitivity.
Effets Biochimiques Et Physiologiques
In addition to its effects on glucose and lipid metabolism, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have other biochemical and physiological effects. For example, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is that it is a highly specific agonist for PPAR-alpha, which reduces the risk of off-target effects. However, one limitation is that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has a relatively short half-life, which can make dosing and administration more challenging.
Orientations Futures
There are several potential future directions for research on 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. One area of interest is in the development of more potent and longer-lasting PPAR agonists based on the structure of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. Another area of interest is in exploring the potential therapeutic applications of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid in other disease states, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid on glucose and lipid metabolism, as well as its other biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves several steps, starting with the reaction of cyclohexylmagnesium bromide with 3-chloro-2-fluoropropene to yield 3-cyclohexyl-3-fluoro-1-chloropropane. This intermediate is then reacted with 2,5-dihydroxy-3-cyclopenten-1-one to yield the desired product, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid.
Applications De Recherche Scientifique
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes and obesity. Studies have shown that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.
Propriétés
Numéro CAS |
117708-12-0 |
|---|---|
Nom du produit |
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid |
Formule moléculaire |
C21H33FO4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
Clé InChI |
NPJPRSYGKCKGRY-JHYQVCNUSA-N |
SMILES isomérique |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
SMILES canonique |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Synonymes |
9-DAF 9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



